molecular formula C14H16N2O3S B014932 Monastrol CAS No. 329689-23-8

Monastrol

カタログ番号: B014932
CAS番号: 329689-23-8
分子量: 292.36 g/mol
InChIキー: LOBCDGHHHHGHFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Monastrol (ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a dihydropyrimidinone (DHPM) compound synthesized via the Biginelli reaction from ethyl acetoacetate, thiourea, and 3-hydroxybenzaldehyde . Discovered through phenotypic cell-based screening, it was the first small-molecule allosteric inhibitor of the mitotic kinesin Eg5 (kinesin spindle protein, KSP), a motor protein critical for bipolar spindle assembly during mitosis . This compound binds to a hydrophobic pocket 12 Å away from the Eg5 catalytic site, inducing conformational changes that block ATPase activity and microtubule interactions, leading to mitotic arrest and monopolar spindle formation . Its IC50 for Eg5 inhibition is ~5.2 µM, and it exhibits species specificity due to sequence divergence in Eg5 homologs .

特性

IUPAC Name

ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBCDGHHHHGHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388124, DTXSID501317756
Record name Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329689-23-8, 254753-54-3
Record name (±)-Monastrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329689-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Monastrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Conventional Heating Methods

The traditional Biginelli reaction for Monastrol synthesis involves refluxing equimolar amounts of 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea in ethanol under acidic conditions. This method typically requires prolonged reaction times (6–12 hours) and yields approximately 50–60% of the target compound. However, the formation of side products, such as dimeric byproducts, often necessitates additional purification steps, including recrystallization or column chromatography.

Microwave-Assisted Optimization

Microwave irradiation has revolutionized this compound synthesis by reducing reaction times and improving yields. Under sealed-vessel microwave conditions at 120°C, the Biginelli condensation is completed in 30 minutes , achieving a crude yield of 89%. Key advantages include:

  • Reduced side-product formation : Microwave heating minimizes thermal degradation, leading to purer crude products.

  • Scalability : Reactions can be performed in 0.5–2 mL microwave vials with magnetic stirring, ensuring reproducibility.

  • Energy efficiency : The rapid heating profile lowers overall energy consumption compared to conventional reflux.

Post-synthesis purification via precipitation/filtration (76% isolated yield) or column chromatography (86% yield) further enhances product purity.

Catalytic Systems for Enhanced Efficiency

Lewis Acid Catalysts

Lewis acids such as ErCl₃·6H₂O and FeCl₃ have been employed to accelerate the Biginelli reaction. Erbium trichloride hexahydrate, used in solvent-free conditions with a Q-tube reactor, achieves this compound in 85% yield within 1 hour. Similarly, FeCl₃ under solvent-free conditions improves yields to 78% compared to non-catalyzed reactions (52%).

Table 1: Catalyst Performance in this compound Synthesis

CatalystReaction TimeYield (%)ConditionsReference
ErCl₃·6H₂O1 h85Solvent-free, Q-tube
FeCl₃4 h78Solvent-free
CuCl₂4 h72Solvent-free
HCl (Brønsted)4 h68Solvent-free

Brønsted Acid Catalysts

Brønsted acids like HCl and CF₃COOH have also been explored. Trifluoroacetic acid (CF₃COOH) in ethanol increases reaction rates, achieving 70% yield in 3 hours. However, these methods often require neutralization steps, complicating workup procedures.

Green Catalytic Approaches

Eutectic mixtures and ionic liquids, such as choline chloride-urea, enable eco-friendly synthesis under microwave irradiation. These systems eliminate volatile organic solvents and achieve yields comparable to conventional methods (75–80%).

Solvent-Free and Eco-Friendly Protocols

Solvent-Free Biginelli Reaction

Solvent-free conditions reduce environmental impact and simplify purification. For example, using ErCl₃·6H₂O in a Q-tube reactor under pressure yields this compound in 85% purity without additional solvents. This method aligns with green chemistry principles by minimizing waste generation.

Mechanochemical Synthesis

Ball-milling techniques, though less explored, offer a promising alternative. Preliminary studies show that mechanochemical activation can reduce reaction times to 45 minutes with yields of 70%.

Purification Techniques and Yield Optimization

Precipitation/Filtration vs. Column Chromatography

Microwave-synthesized this compound can be purified via two routes:

  • Precipitation/Filtration : Crude product is dissolved in hot ethanol and precipitated by cooling, yielding 76% pure this compound.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents increases yield to 86% but adds time and cost.

Table 2: Purification Method Comparison

MethodYield (%)PurityTime Required
Precipitation76High2 h
Column Chromatography86Very High4–6 h

Recrystallization

Ethanol-water recrystallization remains a standard method, yielding 70–75% pure this compound with melting points of 169–171°C.

Recent Advances and Structural Analogues

Synthesis of this compound Analogues

Modifying the this compound scaffold has led to derivatives with enhanced bioactivity. For instance, replacing the 3-hydroxyphenyl group with imidazole aldehydes yields analogues showing improved Eg5 inhibition (IC₅₀ = 2.1–4.3 μM). These syntheses employ TMSCl/DMF/acetonitrile systems, achieving 36–44% yields after centrifugation.

High-Throughput Screening

Automated platforms utilizing 96-well plates and kinetic absorbance measurements (λ = 360 nm) enable rapid screening of this compound derivatives for kinesin inhibition .

化学反応の分析

反応の種類: モナストロールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その生物活性と薬理作用に不可欠です。

一般的な試薬と条件:

    酸化: モナストロールは、特定の試薬を用いて酸化され、その構造を改変することができます。

    還元: 還元反応は、モナストロールの官能基を変化させることができます。

    置換: モナストロール中の特定の原子または基を置換すると、異なる特性を持つ誘導体を得ることができます。

主な生成物: モナストロール反応から生成される主な生成物は、特定の反応条件によって異なります。研究者らは、さまざまな置換基と官能基を持つ誘導体を合成し、その効果を調べてきました。

4. 科学研究の応用

モナストロールは、いくつかの科学分野で応用が見られています:

    化学: 研究者は、モナストロールの反応性、立体化学、および合成経路を研究しています。

    生物学: 細胞分裂と紡錘体動態への影響は、大きな関心を集めています。

    医学: モナストロールは、抗がん剤として、またはその他の治療的文脈における可能性について、積極的に研究されています。

    産業: 創薬や研究ツールとしての使用は、進歩に貢献しています。

科学的研究の応用

Anticancer Applications

1. Cancer Cell Cycle Arrest

Monastrol has been extensively studied for its ability to induce mitotic arrest in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and gastric (AGS) cancers. Research indicates that this compound-treated cells accumulate in mitosis with monoastral spindles, leading to apoptosis. The effectiveness varies among different cancer types, with AGS cells showing higher sensitivity compared to HT29 cells .

2. Development of Derivatives

Efforts to enhance the efficacy of this compound have led to the synthesis of various derivatives. These analogs have been evaluated for their cytotoxic effects against cancer cell lines, revealing improved potency compared to this compound itself. Structure-activity relationship (SAR) studies have guided the design of these compounds, focusing on modifications that enhance their inhibitory effects on Eg5 .

Non-Cancer Applications

1. Urease Inhibition

Recent studies have identified this compound as a potent urease inhibitor through structure-based virtual screening (SBVS). This discovery positions this compound derivatives as potential candidates for developing antiulcer drugs. The ability to inhibit urease may provide therapeutic benefits in conditions such as peptic ulcers and other gastrointestinal diseases .

2. Research Tool in Cell Biology

This compound serves as a valuable reagent for probing mitotic mechanisms beyond its therapeutic applications. Its ability to induce monoastral spindles allows researchers to study spindle assembly checkpoints and the dynamics of microtubule interactions during mitosis. This application has facilitated insights into chromosomal malorientation and the role of Eg5 in spindle maintenance .

Case Studies

Study Objective Findings
Mayer et al., 1999Investigate mitotic arrestDemonstrated that this compound induces monoastral spindles without affecting interphase microtubules
Gheber et al., 2020Evaluate cytotoxicity of derivativesIdentified several this compound analogs with enhanced potency against MCF-7 and HeLa cells
SBVS Study, 2015Identify urease inhibitorsFound this compound as a novel urease inhibitor with potential antiulcer applications

作用機序

モナストロールの機序は、キネシン-5(Eg5)の阻害を伴います。紡錘体の双極性を阻害することにより、適切な細胞分裂を防ぎます。 Eg5 の阻害は、紡錘体の崩壊と細胞周期の停止につながります .

6. 類似の化合物との比較

モナストロールは、その特定の標的(Eg5)と独特の効果によって際立っています。他のキネシン阻害剤が存在しますが、モナストロールの独特の特性は、貴重な研究ツールとなっています。

類似の化合物:

    Eg5 阻害剤: 他の Eg5 阻害剤には、イスピネシブやジメチレンナストロンなどがあります。

    微小管標的薬: パクリタキセルやビンブラスチンなどの化合物は、紡錘体動態にも影響を与えます。

類似化合物との比較

Comparison with Similar Compounds

Monastrol serves as a structural and functional benchmark for Eg5 inhibitors. Below, its pharmacological and biochemical properties are compared to derivatives and structurally distinct Eg5 inhibitors.

Structural Derivatives of this compound

2.1.1. Thio- vs. Oxo-Derivatives
  • Thio-derivatives (e.g., this compound): The thioxo group at position 2 enhances cytotoxicity. This compound (IC50: 5.2 µM) is more potent than its oxo-analogue (IC50: >25 µM) in growth inhibition assays, with sulfur critical for hydrophobic interactions in the Eg5 binding pocket .
  • Oxo-derivatives: Exhibit cytostatic rather than cytotoxic effects, limiting their therapeutic utility .
2.1.2. Substituted Aromatic Moieties
  • 3-Hydroxyphenyl Group: Essential for activity. Removal (e.g., derivative 19e) abolishes hydrogen bonding with Glu118, reducing Eg5 inhibition . Derivatives retaining this group (e.g., dimethylenastron) show improved potency .
  • Nitrophenyl Substituents (LaSOM 65): A 3-nitrophenyl derivative with >70% antitumor activity in murine Sarcoma 180 models, surpassing this compound’s efficacy .
2.1.3. Fatty Acid Hybrids
  • Palmitic/Stearic Acid Derivatives: C6-substituted analogs exhibit 13-fold higher potency (IC50: 5.11–6.85 µM) than this compound (IC50: ~70 µM) in glioblastoma cells, likely due to enhanced lipophilicity and cellular uptake .

Binding Affinity and Docking Studies

  • This compound: ΔGbind = -6.67 kcal/mol; RMSD = 0.14 Å in docking studies, forming hydrogen bonds with Glu118 and hydrophobic interactions with Trp127, Leu214, and Arg119 .
  • Derivatives M4 and M11: ΔGbind = -8.63 and -8.01 kcal/mol, respectively. M11 introduces a π-cationic interaction with Arg119, improving binding .

Mechanistic Comparisons

  • This compound vs. S-Trityl-Cysteine: Both inhibit Eg5, but S-trityl-cysteine lacks this compound’s off-target calcium channel modulation, which causes transient cytoskeletal changes in A549 cells .
  • Fluorastrol (Class II Inhibitor): Binds Eg5 with a distinct pose but shares dependence on the 3-hydroxyl group for activity .

Key Data Tables

Table 1: Eg5 Inhibitory Activity of this compound and Derivatives

Compound Eg5 Inhibition (%) at 10 µM IC50 (µM) ΔGbind (kcal/mol) Key Structural Feature
This compound 60% 5.2 -6.67 3-Hydroxyphenyl, thioxo
Compound 5 50% 2.37 N/A Modified scaffolding
LaSOM 65 N/A N/A N/A 3-Nitrophenyl substituent
Palmitic Deriv. N/A 5.11 N/A C6 fatty acid chain
M11 N/A N/A -8.01 Enhanced π-cationic bonding

Table 2: Cytotoxicity in Cancer Cell Lines

Compound HeLa (IC50, µM) MCF-7 (IC50, µM) Selectivity Notes
This compound 409.07 >100 Low neuronal toxicity
Oxo-Monastrol >25 >25 Cytostatic, not cytotoxic
M8 ~40 N/A HeLa-specific activity
Fluorescent 8f N/A 8.5 Comparable to cisplatin

Research Findings and Implications

  • Structural Requirements: The 3-hydroxyl group and thioxo moiety are indispensable for Eg5 inhibition. Modifications at R4 (e.g., fatty acid chains) enhance potency but may alter pharmacokinetics .
  • Off-Target Effects: this compound’s calcium channel activity complicates its use, whereas S-trityl-cysteine and fluorastrol are more specific .
  • Resistance Mechanisms: Cellular resistance emerges in compounds with superior IC50s (e.g., some derivatives in ), highlighting the need for balanced potency and stability .

生物活性

Monastrol is a small, cell-permeable compound recognized for its role as an allosteric inhibitor of the kinesin Eg5, which is critical for mitotic spindle formation during cell division. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound specifically targets Eg5, a member of the kinesin-5 family, which is essential for the proper functioning of the mitotic spindle. The compound inhibits both basal and microtubule-stimulated ATPase activity of Eg5 without competing with ATP binding. Instead, it appears to stabilize a conformation that alters ATP hydrolysis dynamics, leading to reduced force generation necessary for spindle formation .

Key Mechanisms:

  • Allosteric Inhibition : this compound binds to an allosteric site on the Eg5 motor domain, preventing effective interaction with microtubules .
  • Cell Cycle Arrest : By inhibiting Eg5, this compound causes cells to arrest in the mitotic phase, leading to a characteristic "mono-astral" spindle phenotype .

Research Findings

Numerous studies have investigated the biological activity and therapeutic potential of this compound. Below are some significant findings:

StudyFindings
Xu et al. (2018)Demonstrated that pharmacological inhibition of kinesin-5 activity with this compound promotes axonal regeneration following spinal cord injury .
Kapoor et al. (2002)Established that this compound inhibits ATP hydrolysis by stabilizing a nonproductive complex between Eg5 and microtubules, thereby disrupting mitotic spindle formation .
Maliga et al. (2002)Showed that (S)-Monastrol is a more potent inhibitor than its (R)-enantiomer in both in vitro and in vivo models .
Zoltan et al. (2020)Found that this compound exhibits antiproliferative effects across various cancer cell lines including renal and breast cancer .

Case Studies

  • Axonal Regeneration : A study by Xu et al. highlighted that this compound not only inhibits Eg5 but also enhances axonal regeneration in models of spinal cord injury. This suggests potential applications beyond oncology, possibly in neuroregenerative therapies .
  • Antitumor Activity : Research has shown that this compound effectively induces cell cycle arrest and apoptosis in various cancer types. It has been noted for its selective toxicity towards proliferating cells without causing neurotoxicity associated with traditional chemotherapeutics .

Q & A

Q. What ethical guidelines apply to in vivo studies of this compound derivatives?

  • Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis for sample size. Obtain approval from institutional animal care committees (IACUC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monastrol
Reactant of Route 2
Reactant of Route 2
Monastrol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。